molecular formula C22H21NO3 B5875330 methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate

methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate

Cat. No. B5875330
M. Wt: 347.4 g/mol
InChI Key: WHZKRWHWSZIEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate, also known as MMB, is a synthetic compound that belongs to the family of benzamide derivatives. MMB has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

Methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The exact mechanism of action of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate is not fully understood. However, studies have suggested that methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate may exert its antitumor activity by inducing apoptosis in cancer cells. methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate exhibits low toxicity and minimal side effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate is its potent antitumor activity against various cancer cell lines. Additionally, methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been shown to exhibit low toxicity and minimal side effects in animal models. However, the limitations of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate include its limited solubility in water and its potential to interfere with certain enzymatic assays.

Future Directions

There are several future directions for the research and development of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate and its potential applications in the treatment of neurodegenerative disorders. Finally, the development of novel derivatives of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate may lead to the discovery of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate involves the reaction of 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoic acid with methanol and thionyl chloride. The resulting product is then purified through recrystallization to obtain methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate in its pure form. The synthesis method of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been optimized to improve the yield and purity of the compound, making it a viable option for scientific research applications.

properties

IUPAC Name

methyl 4-[(2-methoxy-5-phenylanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-25-21-13-12-19(17-6-4-3-5-7-17)14-20(21)23-15-16-8-10-18(11-9-16)22(24)26-2/h3-14,23H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZKRWHWSZIEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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